molecular formula C20H14N8O4S2 B14922864 1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide

1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide

Cat. No.: B14922864
M. Wt: 494.5 g/mol
InChI Key: UCVSGWFMTQFNIS-XHQRYOPUSA-N
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Description

1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group, thiophene rings, and a triazole core, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitrophenylhydrazine with thiophene-2-carbaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate azide to form the triazole ring. The final step involves the condensation of the triazole derivative with thiophene-2-carbaldehyde under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Another triazole derivative with similar structural features but different functional groups.

    4-nitrophenylchloroformate: A compound with a nitrophenyl group but different reactivity due to the presence of a chloroformate group.

Uniqueness

1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide is unique due to the combination of its nitrophenyl, thiophene, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H14N8O4S2

Molecular Weight

494.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-N,5-N-bis[(E)-thiophen-2-ylmethylideneamino]triazole-4,5-dicarboxamide

InChI

InChI=1S/C20H14N8O4S2/c29-19(24-21-11-15-3-1-9-33-15)17-18(20(30)25-22-12-16-4-2-10-34-16)27(26-23-17)13-5-7-14(8-6-13)28(31)32/h1-12H,(H,24,29)(H,25,30)/b21-11+,22-12+

InChI Key

UCVSGWFMTQFNIS-XHQRYOPUSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CS4

Origin of Product

United States

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